Thermal Decomposition Temperature: 40°C Higher Than N-Butylbenzenesulfonamide (BBSA)
In thermogravimetric analysis (TGA) under nitrogen at 10°C/min, N-butyl-N-(phenylsulfonyl)benzenesulfonamide exhibits a 5% weight loss temperature (Td,5%) of 315°C, whereas the mono-sulfonamide analog N-butylbenzenesulfonamide (BBSA) decomposes at 275°C [1]. This represents a 40°C higher onset of decomposition for the bis(sulfonamide) compound [1].
| Evidence Dimension | Thermal decomposition temperature (5% weight loss, N2 atmosphere) |
|---|---|
| Target Compound Data | 315°C |
| Comparator Or Baseline | N-Butylbenzenesulfonamide (BBSA): 275°C |
| Quantified Difference | +40°C (14.5% relative increase) |
| Conditions | TGA, heating rate 10°C/min, nitrogen flow 50 mL/min |
Why This Matters
For procurement in engineering polymer compounding, the 40°C higher decomposition temperature enables processing at higher melt temperatures (e.g., polyamide 6 at 250-280°C) without plasticizer degradation or gas evolution.
- [1] US Patent 4,014,833, 'Plasticized Polyamide Compositions', Example 3 vs Comparative Example A, Table I. View Source
